1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6,7-diphenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione typically involves the reaction of 4-benzylidene-3-phenylisoxazol-5(4H)-one with 1,3-dimethylbarbituric acid in the presence of N-bromosuccinimide and sodium acetate in ethanol at room temperature . This method yields the desired compound with high purity and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6,7-diphenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1,3-Dimethyl-6,7-diphenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6,7-diphenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, the compound can effectively mitigate necroptosis-related inflammatory diseases and other conditions.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share structural similarities and exhibit potent necroptosis inhibitory activity.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer properties and selective inhibition of CDK2.
Uniqueness
1,3-Dimethyl-6,7-diphenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione stands out due to its specific structural configuration, which imparts unique biological activities and potential therapeutic applications. Its ability to inhibit RIPK1 distinguishes it from other similar compounds, making it a valuable candidate for further research and development.
Properties
CAS No. |
745-35-7 |
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Molecular Formula |
C20H17N3O2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1,3-dimethyl-6,7-diphenylpyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H17N3O2/c1-21-18-16(19(24)22(2)20(21)25)13-17(14-9-5-3-6-10-14)23(18)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
DFIBJNJFXHGEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(C1=O)C |
Origin of Product |
United States |
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